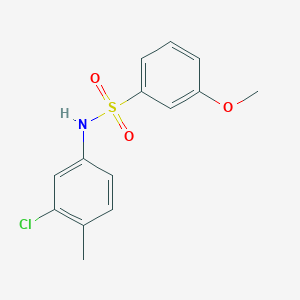
N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Chemical Research: It serves as a model compound in the study of sulfonamide chemistry and reaction mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlor-4-methylphenyl)-2-methylpentanamid
- N-(3-Chlor-2-methylphenyl)-4-(4-fluorphenyl)-1,3-thiazol-2-amin
- N-(3-Chlor-4-methylphenyl)-4-nitrobenzamid
Einzigartigkeit
N-(3-Chlor-4-methylphenyl)-3-methoxybenzolsulfonamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlor- als auch von Methoxygruppen am Benzolring kann seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C14H14ClNO3S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-6-7-11(8-14(10)15)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3 |
InChI-Schlüssel |
UWOZLDDLWZDAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
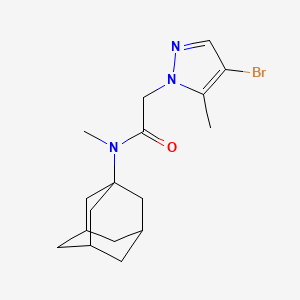
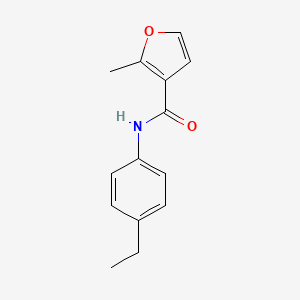
![3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971605.png)
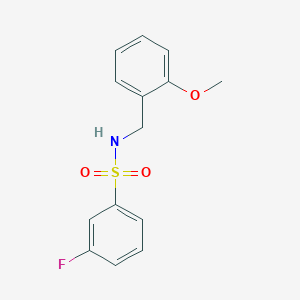
![2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
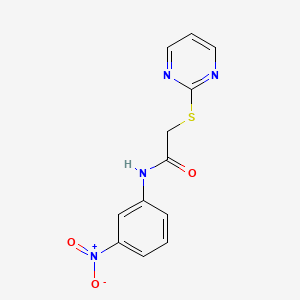
![2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B10971627.png)

![1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B10971639.png)
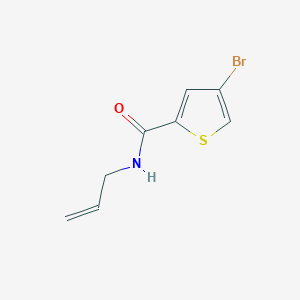
![6-[(3,3-Diphenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971653.png)
![3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B10971665.png)
